Cas no 2869869-72-5 (1,2-Pyrrolidinedicarboxylic acid, 4-(difluoromethoxy)-, 1-(2-propen-1-yl) ester, (2R,4S)- )

1,2-Pyrrolidinedicarboxylic acid, 4-(difluoromethoxy)-, 1-(2-propen-1-yl) ester, (2R,4S)- Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Propen-1-yl) (2R,4S)-4-(difluoromethoxy)-1,2-pyrrolidinedicarboxylate (ACI)
- 1,2-Pyrrolidinedicarboxylic acid, 4-(difluoromethoxy)-, 1-(2-propen-1-yl) ester, (2R,4S)-
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- Inchi: 1S/C10H13F2NO5/c1-2-3-17-10(16)13-5-6(18-9(11)12)4-7(13)8(14)15/h2,6-7,9H,1,3-5H2,(H,14,15)/t6-,7+/m0/s1
- InChI Key: UEEFAQWKYGHQNY-NKWVEPMBSA-N
- SMILES: C(N1C[C@@H](OC(F)F)C[C@@H]1C(=O)O)(=O)OCC=C
1,2-Pyrrolidinedicarboxylic acid, 4-(difluoromethoxy)-, 1-(2-propen-1-yl) ester, (2R,4S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39917788-0.05g |
(2R,4S)-4-(difluoromethoxy)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2869869-72-5 | 0.05g |
$2044.0 | 2023-07-07 | ||
Enamine | EN300-39917788-1.0g |
(2R,4S)-4-(difluoromethoxy)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2869869-72-5 | 1.0g |
$2433.0 | 2023-07-07 | ||
Enamine | EN300-39917788-0.25g |
(2R,4S)-4-(difluoromethoxy)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2869869-72-5 | 0.25g |
$2239.0 | 2023-07-07 | ||
Enamine | EN300-39917788-0.5g |
(2R,4S)-4-(difluoromethoxy)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2869869-72-5 | 0.5g |
$2336.0 | 2023-07-07 | ||
Enamine | EN300-39917788-0.1g |
(2R,4S)-4-(difluoromethoxy)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2869869-72-5 | 0.1g |
$2142.0 | 2023-07-07 | ||
Enamine | EN300-39917788-2.5g |
(2R,4S)-4-(difluoromethoxy)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2869869-72-5 | 2.5g |
$4771.0 | 2023-07-07 | ||
Enamine | EN300-39917788-5.0g |
(2R,4S)-4-(difluoromethoxy)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2869869-72-5 | 5.0g |
$7058.0 | 2023-07-07 | ||
Enamine | EN300-39917788-10.0g |
(2R,4S)-4-(difluoromethoxy)-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |
2869869-72-5 | 10.0g |
$10464.0 | 2023-07-07 |
1,2-Pyrrolidinedicarboxylic acid, 4-(difluoromethoxy)-, 1-(2-propen-1-yl) ester, (2R,4S)- Related Literature
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
Additional information on 1,2-Pyrrolidinedicarboxylic acid, 4-(difluoromethoxy)-, 1-(2-propen-1-yl) ester, (2R,4S)-
Research Brief on 1,2-Pyrrolidinedicarboxylic acid, 4-(difluoromethoxy)-, 1-(2-propen-1-yl) ester, (2R,4S)- (CAS: 2869869-72-5)
In recent years, the compound 1,2-Pyrrolidinedicarboxylic acid, 4-(difluoromethoxy)-, 1-(2-propen-1-yl) ester, (2R,4S)- (CAS: 2869869-72-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative, characterized by its difluoromethoxy and propenyl ester functionalities, has shown promising potential in various therapeutic applications, particularly in the development of enzyme inhibitors and prodrugs. The stereochemistry at the 2R and 4S positions further enhances its specificity and biological activity, making it a valuable scaffold for drug design.
Recent studies have focused on the synthesis and optimization of this compound to improve its pharmacokinetic properties and therapeutic efficacy. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that significantly increased the yield and purity of (2R,4S)-isomer, addressing previous challenges in large-scale production. The study also highlighted the compound's role as a key intermediate in the synthesis of gamma-secretase modulators, which are being investigated for Alzheimer's disease treatment. The difluoromethoxy group was found to enhance blood-brain barrier penetration, a critical factor for central nervous system-targeted therapies.
In vitro and in vivo pharmacological evaluations have demonstrated the compound's ability to modulate inflammatory pathways. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of 2869869-72-5 exhibit potent inhibitory activity against NF-κB signaling, with IC50 values in the low micromolar range. The propenyl ester moiety was identified as crucial for maintaining this activity while improving metabolic stability. These findings suggest potential applications in autoimmune diseases and chronic inflammatory conditions.
The compound's safety profile has been extensively studied in preclinical models. Toxicology reports indicate good tolerability at therapeutic doses, with no significant off-target effects observed. However, researchers have noted the need for further investigation into potential drug-drug interactions, as the compound may influence cytochrome P450 enzyme activity. Current structure-activity relationship (SAR) studies aim to optimize the balance between potency and safety by modifying the ester group and exploring alternative substituents at the 4-position.
Looking forward, 2869869-72-5 represents a versatile building block for pharmaceutical development. Its unique combination of stereochemical complexity and functional group diversity enables the creation of targeted therapies with improved selectivity. Ongoing research is exploring its utility in additional therapeutic areas, including oncology and infectious diseases. The compound's patent landscape shows active development, with several pharmaceutical companies investigating proprietary derivatives for various indications.
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